2-Acetoxy-4'-hexyloxybenzophenone
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Overview
Description
2-Acetoxy-4’-hexyloxybenzophenone is an organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol It is characterized by the presence of an acetoxy group at the second position and a hexyloxy group at the fourth position on the benzophenone core structure
Preparation Methods
The synthesis of 2-Acetoxy-4’-hexyloxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-hexyloxybenzophenone and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the acetylation process. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2-Acetoxy-4’-hexyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The acetoxy and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Acetoxy-4’-hexyloxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-hexyloxybenzophenone involves its interaction with specific molecular targets. The acetoxy and hexyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it exerts its effects at the molecular level .
Comparison with Similar Compounds
2-Acetoxy-4’-hexyloxybenzophenone can be compared with other similar compounds, such as:
2-Acetoxy-4’-methoxybenzophenone: This compound has a methoxy group instead of a hexyloxy group, which affects its chemical properties and applications.
2-Acetoxy-4’-ethoxybenzophenone:
2-Acetoxy-4’-butoxybenzophenone: The butoxy group imparts unique characteristics to this compound, distinguishing it from 2-Acetoxy-4’-hexyloxybenzophenone.
Properties
IUPAC Name |
[2-(4-hexoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSRCGJXAXNIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641589 |
Source
|
Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-60-9 |
Source
|
Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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